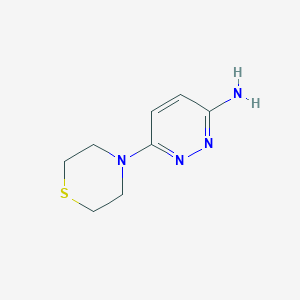
6-(Thiomorpholin-4-yl)pyridazin-3-amine
Übersicht
Beschreibung
6-(Thiomorpholin-4-yl)pyridazin-3-amine (TMPA) is a heterocyclic amine that is used as a synthetic intermediate in organic chemistry. It is a versatile building block for the synthesis of a wide variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. TMPA is also used as an intermediate in the synthesis of a range of biologically active compounds, such as antifungal, antimalarial, and antiviral agents.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Pyridazine derivatives, including those with a thiomorpholinyl substituent, have been recognized for their antimicrobial properties. The structural configuration of “6-(Thiomorpholin-4-yl)pyridazin-3-amine” allows it to interact with bacterial cell walls and inhibit the growth of various bacterial strains. This compound could be pivotal in the development of new antibiotics, especially in an era of increasing antibiotic resistance .
Anticancer Potential
The pyridazinone scaffold is known to exhibit anticancer activity. “6-(Thiomorpholin-4-yl)pyridazin-3-amine” can be investigated for its potential to inhibit cancer cell proliferation. Its mechanism may involve the disruption of cell signaling pathways or interference with DNA replication processes in cancer cells, making it a candidate for cancer therapy research .
Cardiovascular Drug Development
Compounds with a pyridazinone core have been explored for cardiovascular benefits. “6-(Thiomorpholin-4-yl)pyridazin-3-amine” could be studied for its effects on blood pressure regulation and cardiac function. It may offer therapeutic benefits in conditions such as hypertension and congestive heart failure by modulating cardiovascular responses .
Anti-Inflammatory and Analgesic Effects
The anti-inflammatory and analgesic effects of pyridazinone derivatives are well-documented. “6-(Thiomorpholin-4-yl)pyridazin-3-amine” might be utilized in the development of new anti-inflammatory drugs that could help manage chronic inflammatory diseases and provide pain relief without the side effects associated with current medications .
Neurological Disorders
Research has indicated that pyridazinone derivatives can have applications in treating neurological disorders. “6-(Thiomorpholin-4-yl)pyridazin-3-amine” may be useful in the study of neuroprotective agents, potentially aiding in the treatment of diseases like Alzheimer’s, Parkinson’s, and other neurodegenerative conditions .
Agrochemical Applications
The pyridazinone ring is present in some commercially available agrochemicals. “6-(Thiomorpholin-4-yl)pyridazin-3-amine” could be explored for its use in developing new herbicides or pesticides. Its unique structure might offer a novel mode of action against pests and weeds, contributing to more efficient crop protection strategies .
Eigenschaften
IUPAC Name |
6-thiomorpholin-4-ylpyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4S/c9-7-1-2-8(11-10-7)12-3-5-13-6-4-12/h1-2H,3-6H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGYLMDGBJCYSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Thiomorpholin-4-yl)pyridazin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



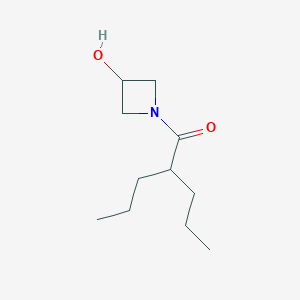
![1-({[(5-Methylfuran-2-yl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475525.png)
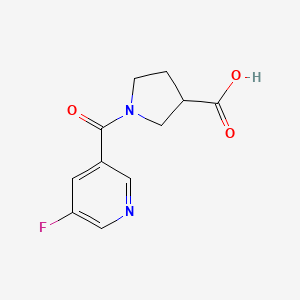
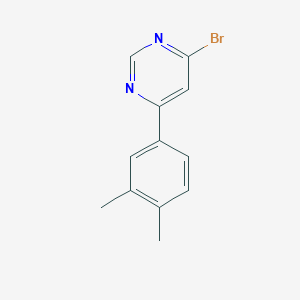


amine](/img/structure/B1475536.png)
amine](/img/structure/B1475537.png)
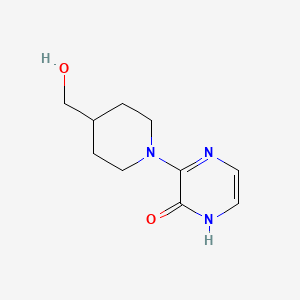
![1-{[(2-Phenylethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475541.png)

![1-[(Butylamino)methyl]cyclobutan-1-ol](/img/structure/B1475544.png)
![1-[(Dipropylamino)methyl]cyclobutan-1-ol](/img/structure/B1475546.png)
![1-{[(3-Phenylpropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475547.png)